Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Discrimination
Urapidil-d3 (methoxy-d3) possesses a nominal molecular weight of 390.50 Da, which is +3 Da greater than the unlabeled urapidil parent (387.48 Da) [1]. This +3 Da mass shift is achieved by substituting three hydrogen atoms on the methoxy group with deuterium. In a typical LC-MS/MS multiple reaction monitoring (MRM) assay, this mass difference allows the internal standard to be detected in a separate, interference-free channel, such as m/z 388.5→... for analyte and m/z 391.5→... for IS, ensuring accurate quantification . In contrast, alternative deuterated analogs like Urapidil-d4 (M.Wt 391.50 Da) or Urapidil D6 (M.Wt 393.52 Da) introduce different mass shifts that may necessitate re-optimization of MRM transitions and can be affected by isotopic cross-talk if the mass difference is insufficient relative to the natural isotopic abundance of the analyte.
| Evidence Dimension | Nominal Molecular Weight (Da) |
|---|---|
| Target Compound Data | 390.50 |
| Comparator Or Baseline | Unlabeled Urapidil: 387.48; Urapidil-d4: 391.50; Urapidil D6: 393.52 |
| Quantified Difference | +3 Da vs. unlabeled; -1 Da vs. Urapidil-d4; -3 Da vs. Urapidil D6 |
| Conditions | Calculated from molecular formula: C20H26D3N5O3 for Urapidil-d3 vs. C20H29N5O3 for unlabeled |
Why This Matters
The +3 Da mass shift is sufficient to avoid isotopic interference while remaining close enough to minimize chromatographic retention differences, making Urapidil-d3 an optimal internal standard for validated methods.
- [1] ChemSpider. 1,3-Dimethyl-6-{[3-(4-{2-[(2H3)methyloxy]phenyl}-1-piperazinyl)propyl]amino}-2,4(1H,3H)-pyrimidinedione. Average mass: 390.494 Da. View Source
